N-(Dimethylaminomethyl)-phthalimide
Description
Contextualization within the Chemistry of Phthalimides and Mannich Bases
N-(Dimethylaminomethyl)-phthalimide is structurally classified as both an N-substituted phthalimide (B116566) and a Mannich base. Phthalimides are derivatives of phthalic anhydride (B1165640) and are characterized by the isoindole-1,3-dione functional group. nih.gov The parent compound, phthalimide, is a white solid that is sparingly soluble in water. wikipedia.orgsigmaaldrich.com The imide hydrogen of phthalimide is acidic, allowing for the formation of salts, most notably potassium phthalimide, which is a key reagent in the Gabriel synthesis of primary amines. wikipedia.org The phthalimide group serves as a protecting group for amines in organic synthesis, particularly in peptide synthesis, to prevent racemization. organic-chemistry.org
The compound is also a classic example of a Mannich base. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. nih.govnih.gov The resulting products, known as Mannich bases, are β-amino-ketone compounds that are valuable intermediates in organic synthesis. researchgate.net They can be viewed as the product of aminoalkylation of the substrate. nih.gov In the case of this compound, phthalimide acts as the substrate with an active hydrogen, formaldehyde is the aldehyde, and dimethylamine (B145610) is the secondary amine.
Historical Trajectory and Evolution of Research on N-Substituted Phthalimides
Research on N-substituted phthalimides has a long history, dating back to the development of the Gabriel synthesis in the late 19th century. This method provided a reliable route to primary amines from alkyl halides via an N-alkylphthalimide intermediate. organic-chemistry.org Over the years, the synthesis of N-substituted phthalimides has evolved significantly. While the classical method involves the condensation of phthalic anhydride with a primary amine at high temperatures, numerous alternative approaches have been developed to accommodate a wider range of substrates and reaction conditions. organic-chemistry.orgnih.gov
Modern synthetic methods include the N-alkylation of phthalimides with alcohols under Mitsunobu conditions and the use of various catalysts to facilitate the reaction. organic-chemistry.org For instance, palladium-catalyzed oxidative carbonylation and [4+1] cycloaddition reactions have been employed to construct the phthalimide framework. rsc.orgorganic-chemistry.org Metal-free synthesis routes have also been reported, utilizing reagents like elemental sulfur as an oxidant. nih.gov The development of these new synthetic strategies has expanded the library of accessible N-substituted phthalimide derivatives, enabling further exploration of their chemical and biological properties. nih.gov
Broad Significance and Research Landscape in Contemporary Organic and Coordination Chemistry
In contemporary organic chemistry, this compound and related compounds are valuable synthetic intermediates. The aminomethyl group can be further functionalized, and the phthalimide moiety can be cleaved to reveal a primary amine, making these compounds versatile building blocks. For example, they can be used in the synthesis of more complex heterocyclic systems and as precursors to biologically active molecules. nih.gov The reactivity of the Mannich base functionality allows for its use in various carbon-carbon bond-forming reactions. researchgate.net
In the realm of coordination chemistry, phthalimide derivatives are recognized for their potential to act as ligands for metal ions. The oxygen and nitrogen atoms of the phthalimide ring can coordinate with metal centers, leading to the formation of coordination complexes with interesting structural and electronic properties. researchgate.net While research on the coordination chemistry of this compound itself is not extensively documented, the broader class of N-substituted phthalimides has been shown to form complexes with transition metals. researchgate.netfigshare.com These complexes are being investigated for their potential applications in catalysis and materials science. figshare.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12N2O2 |
| Molar Mass | 204.23 g/mol |
| IUPAC Name | 2-[(dimethylamino)methyl]isoindole-1,3-dione |
| CAS Number | 17658-69-0 |
| Appearance | Solid |
| SMILES | CN(C)CN1C(=O)C2=CC=CC=C2C1=O |
| InChI | InChI=1S/C11H12N2O2/c1-12(2)7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,7H2,1-2H3 |
| InChIKey | RZDNXBOXSFUJAK-UHFFFAOYSA-N |
Overview of Research Findings on N-Substituted Phthalimides
| Research Area | Key Findings |
| Synthesis | N-substituted phthalimides can be synthesized through various methods, including the reaction of phthalic anhydride with amines, the Gabriel synthesis, palladium-catalyzed reactions, and metal-free approaches. organic-chemistry.orgnih.govrsc.orgorganic-chemistry.org |
| Chemical Reactivity | The imide C-N bond can be cleaved under various conditions, such as hydrazinolysis or treatment with sodium borohydride, to liberate the primary amine. wikipedia.orgorganic-chemistry.org |
| Coordination Chemistry | Phthalimide derivatives can act as ligands, coordinating with metal ions through their oxygen and nitrogen atoms to form metal complexes. researchgate.netfigshare.com |
| Biological and Medicinal Chemistry | Phthalimide analogues have been extensively studied for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects. nih.govnih.govresearchgate.netnih.gov |
| Materials Science | The structural and electronic properties of phthalimide-based compounds make them of interest in the development of new materials. figshare.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(dimethylamino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNXBOXSFUJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304254 | |
| Record name | 2-[(Dimethylamino)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51822-55-0 | |
| Record name | NSC164969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Dimethylamino)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DIMETHYLAMINOMETHYL)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Dimethylaminomethyl Phthalimide
Classical Mannich Condensation Approaches
The traditional and most direct route to N-(Dimethylaminomethyl)-phthalimide involves the Mannich condensation, a three-component reaction that forms a carbon-carbon bond adjacent to a carbonyl group.
Synthesis from Phthalimide (B116566), Formaldehyde (B43269), and Dimethylamine (B145610)
The classical synthesis involves the reaction of phthalimide, formaldehyde, and dimethylamine. In this reaction, phthalimide provides the acidic proton (on the nitrogen atom), making it the nucleophilic component. The reaction is typically initiated by the formation of a dimethylaminomethyl cation, also known as the Eschenmoser salt precursor, from the condensation of dimethylamine and formaldehyde.
The mechanism proceeds with the deprotonation of phthalimide by the basic dimethylamine to form the phthalimide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the pre-formed dimethylaminomethyl cation. This sequence results in the formation of the N-C bond, yielding the final this compound product. An analogous process involves refluxing a mixture of phthalimide, aqueous formaldehyde, and an amine in a suitable solvent like ethanol (B145695). rsc.org
Reaction Conditions and Optimization Strategies
The efficiency of the classical Mannich condensation is influenced by several factors, including solvent, temperature, and reactant stoichiometry. Traditionally, the reaction is conducted in protic solvents like ethanol or even in aqueous media, often under reflux conditions to drive the reaction to completion. rsc.orgyoutube.com
Optimization strategies focus on refining these parameters to maximize yield and purity while minimizing reaction time. Key variables for optimization include:
Solvent Choice: While ethanol is common, other polar solvents can be employed. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.
Temperature: Heating is typically required, with reflux temperatures being standard for many preparations to ensure a sufficient reaction rate.
Stoichiometry: The molar ratios of the three components are critical. An excess of the amine or formaldehyde can be used to shift the equilibrium towards the product, but this may also lead to side reactions or purification challenges.
pH Control: The reaction is sensitive to pH. The conditions must be basic enough to allow for the deprotonation of phthalimide but acidic enough (or neutral) to facilitate the formation of the electrophilic iminium ion.
Table 1: Typical Reaction Parameters for Classical Mannich Condensation of Phthalimides
| Parameter | Typical Condition | Purpose | Analogous Reference |
|---|---|---|---|
| Reactants | Phthalimide, Formaldehyde, Amine | Core components for Mannich reaction | rsc.org |
| Solvent | Ethanol | Dissolves reactants and facilitates reaction | rsc.org |
| Temperature | Reflux | Increases reaction rate | rsc.org |
| Catalyst | None (Self-catalyzed by amine) | The amine reactant also acts as a base | youtube.com |
| Work-up | Cooling, precipitation, filtration | Isolation of the solid product | google.com |
Advanced and Green Synthetic Protocols
In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic methods have been applied to the synthesis of Mannich bases, including this compound. These include catalyst-mediated reactions and techniques that reduce or eliminate the use of hazardous solvents.
Catalyst-Mediated Mannich Reactions
While the classical Mannich reaction can proceed without an external catalyst, modern approaches often employ catalysts to enhance reaction rates and selectivity under milder conditions. For related Mannich-type reactions involving amides and imides, various catalytic systems have been developed. For instance, barium phenoxide has been shown to effectively catalyze the direct Mannich reaction of certain amides with imines. rsc.org Furthermore, chiral Lewis acid complexes, such as those involving copper(I) or ytterbium(III), have been utilized to achieve asymmetric Mannich reactions, yielding optically active products. acs.orgnih.gov Organocatalysts, including those based on quinine (B1679958) or proline, have also emerged as powerful tools for these transformations. oup.comthaiscience.info
Although these catalytic systems demonstrate the potential for improving imide and amide-based Mannich reactions, specific catalyst development for the three-component synthesis of this compound itself is not extensively documented. However, the principles from these related reactions suggest that Lewis acids or organocatalysts could potentially lower the energy barrier for the reaction, allowing it to proceed under milder conditions than traditional refluxing.
Solvent-Free and Microwave-Assisted Syntheses
A significant advancement in green chemistry is the use of solvent-free and microwave-assisted reaction conditions. These methods can dramatically reduce reaction times, improve yields, and eliminate the need for potentially hazardous organic solvents.
For the synthesis of analogous N-(arylaminomethyl)-phthalimides, a direct comparison between conventional heating and microwave irradiation has demonstrated the superiority of the latter. rsc.org Under conventional conditions, the reaction may require several hours of reflux in a solvent like toluene. In contrast, the same reaction can be completed in a matter of minutes with high yields using solvent-free microwave irradiation. rsc.org This rapid and efficient heating method accelerates the formation of the product and often results in a cleaner reaction profile, simplifying purification.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogous N-substituted Phthalimide
| Method | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Toluene | Reflux | 3 hours | 81.67% | rsc.org |
| Microwave | None (Solvent-free) | 140°C | 5 minutes | 89.23% | rsc.org |
Data is for the synthesis of N-(3-nitroanilinomethyl)-phthalimide, an analogue of the title compound.
Derivatization and Functionalization Strategies
This compound serves as a stable synthetic intermediate that can be used to introduce a "phthalimidomethyl" group into other molecules. Its reactivity centers on the C-N bond between the phthalimide nitrogen and the aminomethyl carbon.
A primary functionalization strategy involves converting the dimethylamino group into a good leaving group. This can be achieved by quaternization, for example, through reaction with an alkyl halide like methyl iodide. The resulting quaternary ammonium (B1175870) salt is highly susceptible to nucleophilic attack, making the compound an effective phthalimidomethylating agent. This reactivity is analogous to that of N-(chloromethyl)phthalimide, which is used to introduce the phthalimidomethyl moiety in various synthetic applications. sigmaaldrich.com
Upon activation, the compound can react with a wide range of nucleophiles, such as carbanions, alkoxides, or thiolates, to form new carbon-carbon, carbon-oxygen, or carbon-sulfur bonds, respectively. This makes this compound a valuable synthon, offering a more stable and often easier-to-handle alternative to the corresponding halo-derivatives for aminomethylation reactions.
Furthermore, the phthalimide ring itself can undergo reactions. Under strong basic or acidic conditions, or through hydrazinolysis, the imide ring can be opened. This provides a pathway to derivatives of phthalamic acid or, upon complete cleavage, to primary amines via the well-known Gabriel synthesis, although this would cleave the target C-N bond. organic-chemistry.orgchemrxiv.org
Introduction of the N-(Dimethylaminomethyl) Moiety onto Phthalimide Scaffolds
The principal and most direct method for the synthesis of this compound involves the N-alkylation of phthalimide. This approach is an extension of the well-established Gabriel synthesis, which is a robust method for preparing primary amines. libretexts.orgunacademy.comlibretexts.org The synthesis begins with the deprotonation of phthalimide to form a nucleophilic phthalimide salt, typically potassium phthalimide. unacademy.comwikipedia.org This is followed by a nucleophilic substitution reaction with a suitable dimethylaminomethyl halide.
A common route involves the reaction of phthalimide with a base such as potassium hydroxide (B78521) or potassium carbonate to form potassium phthalimide. wikipedia.orggoogle.com This salt then serves as a potent nucleophile that reacts with a dimethylaminomethyl halide, such as dimethylaminomethyl chloride, in an SN2 reaction. libretexts.org The use of a polar aprotic solvent like dimethylformamide (DMF) can facilitate this reaction by accelerating the rate of the SN2 step. chem-station.comiu.edu An alternative, mechanochemical approach involves the ball milling of phthalimide with an alkyl halide in the presence of a base, which can offer a solvent-free synthetic route. nih.govbeilstein-journals.org
Another potential, though less direct, pathway could be a Mannich-type reaction involving phthalimide, formaldehyde, and dimethylamine. However, the direct N-alkylation of the phthalimide anion remains the most straightforward and widely applicable method.
The following table summarizes a typical reaction for the synthesis of this compound:
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Type |
|---|---|---|---|---|
| Potassium Phthalimide | Dimethylaminomethyl Chloride | Dimethylformamide (DMF) | This compound | Nucleophilic Substitution (SN2) |
Modifications of the Dimethylamino Group in Pre-synthesized this compound
Once this compound is synthesized, the tertiary dimethylamino group can undergo several chemical transformations. These modifications allow for the diversification of the molecule's structure and properties.
Quaternization: The tertiary amine of the dimethylaminomethyl group is nucleophilic and can react with alkyl halides to form a quaternary ammonium salt. researchgate.netmdpi.com This reaction, known as quaternization, would convert the this compound into a positively charged species, altering its solubility and biological activity. The reaction typically proceeds by treating the amine with an excess of an alkyl halide.
Oxidation to N-Oxide: The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govthieme-connect.dewikipedia.org The resulting N-oxide introduces a polar N+-O- bond, which can significantly change the molecule's physical and chemical properties.
N-Demethylation: The methyl groups on the nitrogen can be removed through N-demethylation reactions. Various reagents can accomplish this, including α-chloroethyl chloroformate followed by hydrolysis. nih.gov This process would convert the tertiary amine into a secondary amine, N-(methylaminomethyl)-phthalimide, or even a primary amine, N-(aminomethyl)-phthalimide, upon further reaction. Such a transformation would provide a handle for further functionalization at the nitrogen center. The metabolism of some drugs containing a dimethylamino group, such as tramadol, involves N-demethylation. wikipedia.org
The table below outlines these potential modifications:
| Starting Material | Reagent | Product | Transformation |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., Methyl Iodide) | [Phthalimidomethyl(dimethyl)alkyl]ammonium Halide | Quaternization |
| This compound | Hydrogen Peroxide (H₂O₂) or mCPBA | This compound N-oxide | N-Oxidation |
| This compound | α-Chloroethyl chloroformate, then Methanol | N-(Methylaminomethyl)-phthalimide | N-Demethylation |
Chemical Reactivity and Transformational Chemistry
Nucleophilic and Electrophilic Reactivity Profiles
The phthalimide (B116566) moiety itself presents a unique electronic landscape. The two carbonyl groups flanking the nitrogen atom create an electron-deficient center, rendering the imide protons of unsubstituted phthalimide acidic. researchgate.net In N-(Dimethylaminomethyl)-phthalimide, the nitrogen is alkylated, thus it does not possess this acidic proton. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
Conversely, the lone pair of electrons on the tertiary amine nitrogen of the dimethylaminomethyl group imparts nucleophilic character to that portion of the molecule. This duality allows this compound to react with both electrophiles and nucleophiles at different sites.
Electrophilic Reactivity: The aromatic ring of the phthalimide core can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the imide functionality makes it less reactive than benzene (B151609). Reactions typically require harsh conditions to proceed.
Nucleophilic Reactivity: The primary site for nucleophilic attack is the carbonyl carbons of the phthalimide ring. Strong nucleophiles can lead to ring-opening reactions, as will be discussed in section 3.2. The nitrogen of the dimethylamino group can also act as a nucleophile, for instance, in reactions with alkyl halides to form quaternary ammonium (B1175870) salts.
Ring-Opening Reactions of the Phthalimide Core
The robust phthalimide ring can be opened under various conditions, typically involving nucleophilic attack at one of the carbonyl carbons. This reactivity is a cornerstone of the Gabriel synthesis for preparing primary amines, where the phthalimide group serves as a protecting group for ammonia. masterorganicchemistry.com While this compound itself is not a direct substrate for the classical Gabriel synthesis, its phthalimide ring is susceptible to cleavage by strong nucleophiles.
Common reagents used for the cleavage of the phthalimide ring include hydrazine (B178648), which is widely used in the Ing-Manske procedure to release the primary amine under mild conditions. thermofisher.com Other strong nucleophiles like primary amines can also induce ring-opening. For instance, reaction with methylamine can lead to the formation of N,N'-dimethylphthalamide. smolecule.com Under acidic or basic conditions, hydrolysis can occur, leading to the formation of phthalic acid and the corresponding amine. smolecule.com
The general mechanism involves the nucleophilic attack on a carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and bond cleavages result in the opening of the five-membered ring to form a phthalamic acid derivative, which can then undergo further reactions depending on the conditions.
Photochemical Reactivity
The phthalimide chromophore is photochemically active and can undergo a variety of transformations upon irradiation with UV light. researchgate.net These reactions can be broadly categorized into hydrogen abstraction, cycloaddition, and single electron transfer (SET) processes. researchgate.net For N-substituted phthalimides like this compound, photochemical reactions often involve the N-substituent.
Photodecarboxylative Additions to Phthalimides
A significant photochemical reaction of phthalimides is their ability to participate in photodecarboxylative additions with carboxylic acids. This process, initiated by photoinduced electron transfer, allows for the formation of new carbon-carbon bonds at the C-4 position of the phthalimide ring. While direct examples with this compound are not prevalent in readily available literature, the general mechanism is well-established for N-alkylphthalimides.
The reaction typically involves the irradiation of an N-alkylphthalimide in the presence of a carboxylate salt. The excited phthalimide acts as a single-electron acceptor, leading to the formation of a phthalimide radical anion and a carboxyl radical after decarboxylation of the carboxylate radical. These radicals then combine to form a new C-C bond.
Mechanisms of Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of phthalimides. researchgate.net The phthalimide moiety in its excited state is a potent electron acceptor. In the case of N-(aminoalkyl)phthalimides, the tertiary amine can act as an intramolecular electron donor.
Upon photoexcitation, an electron can be transferred from the nitrogen of the dimethylamino group to the excited phthalimide core, generating a radical ion pair. The fate of this radical ion pair depends on the specific structure of the molecule and the reaction conditions. It can undergo back electron transfer to the ground state, or it can initiate further chemical reactions. For N-(dialkylaminomethyl)phthalimides, luminescence studies suggest that an initial electron transfer step is involved in their photochemical cyclization reactions. researchgate.net
Reactions Involving the Aminomethyl Bridge
The aminomethyl bridge in this compound is a key reactive site. The C-N bond between the phthalimide nitrogen and the methylene (B1212753) group can be cleaved under certain conditions. For instance, this bond can be susceptible to nucleophilic attack, especially if the phthalimide nitrogen is further activated.
Furthermore, the methylene group is activated by the adjacent phthalimide and dimethylamino groups. It can be a site for radical abstraction or can participate in condensation reactions. The presence of the dimethylamino group also allows for reactions typical of tertiary amines, such as salt formation with acids and oxidation.
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Phthalimides have been shown to participate in certain MCRs, acting as a source of the imide functionality.
While specific examples detailing the participation of this compound in MCRs are not extensively documented, the phthalimide moiety, in general, can be utilized in reactions like the Passerini reaction. In this context, phthalimide can act as the acidic component, reacting with an aldehyde and an isocyanide to form an α-acyloxy amide derivative after a subsequent cleavage step. nih.gov This suggests the potential for N-substituted phthalimides, including this compound, to be explored as components in various MCRs to generate diverse molecular scaffolds.
Below is an interactive data table summarizing the general reactivity of the phthalimide core, which is applicable to this compound.
| Reaction Type | Reagent/Condition | Product Type |
| Ring-Opening | Hydrazine | Primary amine (after cleavage) |
| Ring-Opening | Strong Base (e.g., NaOH) | Phthalic acid and amine |
| Ring-Opening | Primary Amine (e.g., CH3NH2) | N,N'-disubstituted phthalamide |
| Photochemical | UV light, Carboxylate | C-alkylated phthalimide |
| Multi-component | Aldehyde, Isocyanide | α-acyloxy amide derivative |
Coordination Chemistry and Metal Complexation Studies
N-(Dimethylaminomethyl)-phthalimide as a Ligand
This compound, a Mannich base derived from phthalimide (B116566), formaldehyde (B43269), and dimethylamine (B145610), presents intriguing properties as a ligand in the formation of metal complexes. chesci.com Its structural features allow for specific points of attachment to a central metal ion.
Identification of Coordination Sites (Carbonyl Oxygen, Tertiary Amino Nitrogen)
Research has identified two primary coordination sites on the this compound molecule. These are the carbonyl oxygen atom of the phthalimide group and the tertiary amino nitrogen atom of the dimethylaminomethyl group. chesci.com This dual potential for coordination is a key factor in its behavior as a ligand.
Ligand Denticity and Binding Modes
Based on its ability to bind to a metal center through two separate donor atoms, this compound is classified as a neutral bi-dentate ligand. chesci.com This means it can attach to a metal ion at two points, forming a chelate ring, which often enhances the stability of the resulting complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695). chesci.com The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexes with Transition Metal Ions (e.g., Copper(II), Cobalt(II), Nickel(II))
Studies have successfully synthesized and characterized complexes of this compound with Copper(II). chesci.com The synthesis involves mixing an ethanolic solution of the ligand with a hot ethanolic solution of a Copper(II) salt, such as copper(II) chloride, bromide, or nitrate. chesci.com
While the coordination chemistry with Copper(II) is documented, there is a notable lack of available scientific literature on the synthesis and characterization of complexes of this compound with Cobalt(II) and Nickel(II) ions.
Determination of Stoichiometry and Coordination Geometry
The stoichiometry and coordination geometry of the Copper(II) complexes with this compound have been determined through analytical and spectral data. The molar conductance values indicate that these complexes are non-electrolytic in nature. chesci.com
For the chloro and nitrato Copper(II) complexes, an octahedral stereochemistry has been proposed. In contrast, the bromo and sulphato complexes are suggested to have a pseudo-tetrahedral geometry. chesci.com Magnetic moment values and electronic spectral data support these assigned geometries. chesci.com For instance, the chloro and nitrato complexes exhibit magnetic moments and electronic spectra consistent with a distorted octahedral geometry. chesci.com
Table 1: Physicochemical and Analytical Data of Cu(II) Complexes with this compound
| Complex | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| [Cu(DMID)Cl₂] | Green | 75 | 185 | 15.2 | 1.80 |
| [Cu(DMID)Br₂] | Brown | 72 | 192 | 12.8 | 0.79 |
| [Cu(DMID)(NO₃)₂] | Blue | 78 | 210 | 18.5 | 1.93 |
| [Cu(DMID)SO₄] | Greenish Blue | 70 | 225 | 20.1 | 2.09 |
Data sourced from a study on Copper(II) complexes of 2-(dimethylaminomethyl)isoindoline-1,3-dione (DMID). chesci.com
Electrochemical Investigations of Metal Complexes
Electrochemical studies, specifically cyclic voltammetry, have been conducted on the Copper(II) complexes of this compound. The investigation of the chloro complex of Copper(II) revealed a reversible one-electron redox process. chesci.com The ratio of the anodic to cathodic peak currents (ipa/ipc) was found to be greater than unity, which suggests that the electron transfer is not succeeded by a chemical reaction. chesci.com
Redox Behavior and Electron Transfer Pathways
There is no available research data on the redox behavior and electron transfer pathways of metal complexes containing the this compound ligand. Electrochemical studies, which are essential for determining the redox potentials and understanding the electron transfer mechanisms of these potential complexes, have not been reported.
Thermal Decomposition and Stability of Metal Complexes
Similarly, the thermal properties of metal complexes with this compound have not been documented. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which would provide insights into the stability and decomposition patterns of such complexes, have not been applied to any coordination compounds of this ligand.
Due to the lack of experimental data, no data tables on the redox potentials or thermal decomposition of this compound complexes can be provided at this time. Further experimental research is required to elucidate the coordination chemistry of this compound and to characterize the physicochemical properties of its metal complexes.
Advanced Structural Elucidation and Supramolecular Interactions
Single-Crystal X-ray Diffraction Analysis
Molecular Conformation and Torsional Angles
Table 1: Hypothetical Torsional Angles of Interest in N-(Dimethylaminomethyl)-phthalimide
| Atoms Defining Torsional Angle | Expected Significance |
|---|---|
| C(O)-N-CH₂-N(CH₃)₂ | Defines the orientation of the dimethylaminomethyl group relative to the phthalimide (B116566) moiety. |
| C(Ar)-C(O)-N-CH₂ | Describes the rotation around the imide bond. |
| N-CH₂-N-(CH₃)₂ | Characterizes the geometry of the dimethylamino group. |
Note: This table is illustrative and the actual values would be determined experimentally.
Crystal Packing Arrangements and Asymmetric Unit Composition
Understanding how individual molecules of this compound arrange themselves in a crystal lattice is fundamental to crystal engineering. Single-crystal X-ray diffraction reveals the crystal packing, which describes the repeating pattern of molecules in three dimensions. The asymmetric unit, the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations, would also be identified. This would clarify if there is more than one unique molecule in the repeating unit (Z' > 1).
Intermolecular Interactions and Supramolecular Assemblies
The solid-state structure of a molecular crystal is governed by a variety of non-covalent interactions that dictate how the molecules pack together. These interactions are key to understanding and predicting the physical properties of the material.
Role in Crystal Engineering and Self-Assembly
The study of intermolecular interactions is central to the field of crystal engineering, which aims to design and synthesize new crystalline materials with desired properties. By understanding the preferred non-covalent interactions of the this compound molecule, it would be possible to predict and potentially control its self-assembly into different supramolecular architectures. This knowledge is valuable for the development of new materials with specific optical, electronic, or mechanical properties.
Solid-State Characterization Beyond Basic Identification
While single-crystal X-ray diffraction is the gold standard for structural determination, other solid-state techniques provide complementary information. Techniques such as solid-state NMR (ssNMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can provide insights into the dynamics, thermal behavior, and stability of the crystalline material. For example, ssNMR can be used to study molecular motion in the solid state and can be particularly useful for characterizing materials that are not amenable to single-crystal X-ray diffraction. dtic.mil Thermal analysis would reveal information about melting points, phase transitions, and thermal decomposition pathways.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to investigate the structural and electronic properties of phthalimide (B116566) derivatives. nih.govnih.gov Quantum mechanical calculations for related molecules like N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide have been successfully carried out using DFT methods, most commonly with the B3LYP functional combined with basis sets like 6-31G and 6-311G(d,p), showing excellent agreement with experimental data where available. nih.gov
Geometry optimization is a computational process to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-(Dimethylaminomethyl)-phthalimide, this process involves finding the bond lengths, bond angles, and dihedral angles that result in a global minimum on the potential energy surface.
The molecule consists of a rigid planar phthalimide group and a flexible N-(dimethylaminomethyl) side chain. The rotation around the C-N and N-C bonds of the side chain gives rise to different conformers. Computational studies on similar molecules, such as N-ethyl phthalimide esters, have shown that the phthalimide ring system remains nearly planar, while the side chain adopts specific orientations to minimize steric hindrance. plos.org A conformational analysis would reveal the landscape of various stable and transition state structures and their relative energies, indicating the most likely conformations of the molecule in the gas phase. For instance, in related structures, the dihedral angle between the phthalimide ring and the plane of the side chain is a critical parameter determining conformational stability. plos.org
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations yield a set of vibrational modes, each with a specific frequency and intensity. Theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental spectra. nih.govresearchgate.net
Detailed vibrational analyses have been performed on parent phthalimide and its N-substituted derivatives like N-bromophthalimide and N-(chloromethyl)phthalimide. nih.govnih.govresearchgate.net These studies provide a basis for assigning the vibrational modes of this compound. Key vibrational modes would include the characteristic symmetric and asymmetric stretching of the carbonyl (C=O) groups, the stretching and bending of the aromatic C-H bonds, the C-N bond vibrations, and the various modes of the dimethylaminomethyl group.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Studies of Related Compounds. This table is illustrative, based on data from similar phthalimide derivatives.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| C-H Stretching (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the benzene (B151609) ring. |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl and methylene (B1212753) groups. |
| C=O Stretching (Asymmetric) | 1750 - 1800 | Asymmetric stretching vibration of the two carbonyl groups in the imide ring. |
| C=O Stretching (Symmetric) | 1720 - 1760 | Symmetric stretching vibration of the carbonyl groups. |
| C-N-C Stretching | 1100 - 1300 | Stretching vibrations involving the nitrogen atom of the imide and the side chain. |
| C-N Stretching (Imide) | 1300 - 1400 | Stretching of the carbon-nitrogen bonds within the phthalimide ring. |
Electronic Structure and Molecular Orbital Theory
The electronic properties of a molecule govern its reactivity, optical behavior, and intermolecular interactions. Computational methods like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are used to interpret the complex electronic structure derived from DFT calculations.
Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a localized, intuitive Lewis-like structure, revealing interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). High E(2) values indicate significant electronic delocalization and intramolecular charge transfer, which contribute to molecular stability. researchgate.netnih.gov
For this compound, NBO analysis would quantify several key interactions:
π → π transitions:* Extensive delocalization within the π-system of the phthalimide ring.
n → π transitions:* Delocalization of lone pair electrons (n) from the oxygen and nitrogen atoms into the anti-bonding (π*) orbitals of the carbonyl and aromatic systems. These interactions are crucial for understanding the electronic landscape of the molecule. nih.gov
Studies on analogous molecules like N-(methyl)phthalimide have utilized NBO analysis to elucidate these charge transfer pathways and their role in molecular stabilization. researchgate.net
Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis for a Phthalimide System. Based on findings for related phthalimide derivatives. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | ~20 | Intramolecular π-conjugation in the aromatic ring. |
| LP(O1) | π(C=O) | ~25-30 | Lone pair delocalization from carbonyl oxygen. |
| LP(N) | π*(C=O) | ~40-50 | Lone pair delocalization from the imide nitrogen into adjacent carbonyls. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap generally implies high chemical reactivity and that the molecule can be easily excited. nih.gov
For phthalimide derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the phthalimide ring system. nih.gov From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a quantitative measure of reactivity. nih.govnih.gov
Table 3: Key Reactivity Descriptors Derived from FMO Analysis.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Describes the ability of a species to accept electrons. |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. The calculation provides information on the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net
Simulated spectra for related phthalimide derivatives have shown that the primary electronic transitions in the UV-visible region are of a π → π* nature, localized on the phthalimide chromophore. researchgate.net For N-(methyl)phthalimide and N-(2-bromoethyl)phthalimide, TD-DFT calculations have successfully predicted the absorption wavelengths and the nature of the electronic transitions. researchgate.net These theoretical results are instrumental in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.
Table 4: Representative Simulated Electronic Transitions for a Phthalimide System. Based on TD-DFT calculations for similar molecules. researchgate.net
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~290-300 nm | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~270-280 nm | > 0.05 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~230-240 nm | > 0.2 | HOMO → LUMO+1 (π → π*) |
Electrostatic Potential Surfaces
The electrostatic potential surface (ESP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its non-covalent interactions. The ESP maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of charge distribution. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, denote electron-poor areas that are prone to nucleophilic attack.
For this compound, the ESP is expected to show distinct regions of varying potential. The oxygen atoms of the phthalimide carbonyl groups will exhibit a strong negative electrostatic potential due to the high electronegativity of oxygen. This makes them likely sites for interactions with electrophiles or hydrogen bond donors. The nitrogen atom of the dimethylamino group is also expected to have a significant negative potential, indicating its basicity and availability for protonation or other electrophilic interactions.
In contrast, the hydrogen atoms of the methyl groups and the aromatic ring will display positive electrostatic potentials. The area around the phthalimide ring, particularly the protons attached to the aromatic system, will also show a degree of positive potential. Computational studies on similar phthalimide derivatives confirm that the carbonyl groups and any exocyclic amine groups are the primary centers of negative electrostatic potential.
To illustrate the concept, a hypothetical distribution of electrostatic potential for a related phthalimide derivative is presented in the table below.
| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |
| Carbonyl Oxygen Atoms | Strongly Negative | Electrophilic Attack, Hydrogen Bonding |
| Dimethylamino Nitrogen Atom | Negative | Electrophilic Attack, Protonation |
| Aromatic Protons | Positive | Nucleophilic Interaction |
| Methyl Group Protons | Slightly Positive | Weak Nucleophilic Interaction |
This table presents predicted electrostatic potential characteristics based on the general features of phthalimide and amine functionalities.
Reactivity Descriptors and Fukui Functions
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These descriptors, derived from the change in electron density, help in identifying the most reactive sites within a molecule. nih.gov Key global reactivity descriptors include chemical potential (μ), hardness (η), and electrophilicity (ω). Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. ias.ac.inwikipedia.orgscm.com
The Fukui function comes in three main forms:
f+(r) : for nucleophilic attack, indicating the propensity of a site to accept an electron.
f-(r) : for electrophilic attack, indicating the propensity of a site to donate an electron.
f0(r) : for radical attack.
For this compound, the nucleophilic Fukui function (f+) is expected to have high values on the carbonyl carbons of the phthalimide group, suggesting these are the primary sites for nucleophilic attack. The electrophilic Fukui function (f-) would likely be highest on the nitrogen atom of the dimethylamino group and the oxygen atoms of the carbonyl groups, identifying these as the most probable sites for electrophilic attack. nih.gov
The following table provides a hypothetical summary of condensed Fukui function values for key atomic sites in a molecule with similar functional groups, illustrating how these values can pinpoint reactive centers.
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
| Carbonyl Carbon | High | Low | Prone to Nucleophilic Attack |
| Carbonyl Oxygen | Low | High | Prone to Electrophilic Attack |
| Amine Nitrogen | Low | High | Prone to Electrophilic Attack |
| Aromatic Carbons | Moderate | Moderate | Susceptible to both, depending on the substituent pattern |
This table contains representative data based on general principles of Fukui function analysis for phthalimide and amine structures.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdma.ch These simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments. mdma.ch For a molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its accessible conformations.
The key flexible region in this compound is the dimethylaminomethyl side chain attached to the phthalimide nitrogen. The rotation around the N-CH2 and CH2-N bonds allows the dimethylamino group to adopt various orientations relative to the rigid phthalimide ring system. MD simulations can track the dihedral angles of these bonds over the simulation time, revealing the preferred conformations and the energy barriers between them.
The results of such simulations would likely show that the dimethylaminomethyl group is highly mobile, sampling a wide range of conformational space. The flexibility of this side chain could be crucial for its interaction with biological targets or other molecules. The simulations could also reveal any intramolecular interactions, such as hydrogen bonding or steric hindrance, that might influence the conformational landscape.
A hypothetical data table summarizing the findings from a molecular dynamics simulation on a similar N-substituted phthalimide is presented below.
| Dihedral Angle | Observed Range (degrees) | Most Populated Conformation (degrees) | Implication |
| Phthalimide-N-CH2-N | -180 to +180 | Bimodal distribution around -90 and +90 | Significant flexibility and multiple stable conformers |
| N-CH2-N-(CH3)2 | -180 to +180 | Broad distribution centered around 180 | Relatively free rotation of the dimethylamino group |
This table illustrates the type of data that can be obtained from molecular dynamics simulations to describe conformational flexibility.
Role As a Synthetic Building Block and Intermediate in Organic Transformations
Precursor for Primary Amine Synthesis (Modified Gabriel Synthesis)
The Gabriel synthesis is a well-established method for the preparation of primary amines. researcher.lifewikipedia.orglibretexts.org The traditional method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgmasterorganicchemistry.com This cleavage is typically achieved through acidic or basic hydrolysis, or more mildly, via the Ing-Manske procedure using hydrazine (B178648). wikipedia.orgthermofisher.com
While the classical Gabriel synthesis is effective, modifications have been developed to overcome some of its limitations, such as the harsh reaction conditions required for hydrolysis. masterorganicchemistry.comthermofisher.com N-substituted phthalimides, including N-(Dimethylaminomethyl)-phthalimide, can be seen as reagents in modified Gabriel-type syntheses. The core principle remains the use of the phthalimide group as a protecting group for a primary amine, which is later liberated. The specific reaction pathways involving this compound as a direct precursor in a modified Gabriel synthesis for primary amines are less commonly documented in mainstream literature compared to the traditional alkylation of phthalimide itself. However, the underlying principle of using a phthalimide derivative to introduce a protected nitrogen atom is central to this class of reactions.
The general steps of the Gabriel synthesis are:
Alkylation: The phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide, forming an N-alkylphthalimide. libretexts.orgmasterorganicchemistry.com
Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. wikipedia.org Common methods for this step include:
Acidic Hydrolysis: Treatment with a strong acid like hydrobromic or sulfuric acid. thermofisher.com
Basic Hydrolysis: Using a strong base such as sodium hydroxide (B78521). researcher.life
Hydrazinolysis (Ing-Manske procedure): Reaction with hydrazine hydrate (B1144303), which is often preferred due to its milder conditions. wikipedia.orgthermofisher.com
Table 1: Comparison of Deprotection Methods in Gabriel Synthesis
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acids (e.g., HBr, H₂SO₄) | High temperatures | Effective for many substrates | Harsh conditions, not suitable for acid-sensitive molecules. thermofisher.com |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Often requires heating | An alternative to acidic conditions | Harsh conditions, not suitable for base-sensitive molecules. thermofisher.com |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Refluxing in ethanol (B145695) | Milder, neutral conditions. thermofisher.com | Phthalhydrazide byproduct can sometimes be difficult to separate. wikipedia.org |
Utility in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. mdpi.commdpi.com The synthesis of these ring systems is a major focus of organic chemistry. Phthalimide derivatives are valuable precursors in the synthesis of various nitrogen-containing heterocycles. For instance, N-substituted phthalimides can undergo cyclization reactions to form fused heterocyclic systems.
While specific examples detailing the direct use of this compound in the construction of a wide range of heterocycles are not extensively reported, related N-substituted phthalimides are employed in such syntheses. For example, N-fluoromethyl phthalimide, synthesized from potassium phthalimide, is an important intermediate in the production of certain agrochemicals. d-nb.info The general strategy involves using the phthalimide as a scaffold to introduce a nitrogen atom and a side chain that can participate in a cyclization reaction.
Research has shown that N-alkylation of various nitrogen heterocycles, such as indole (B1671886) and benzimidazole, can be achieved efficiently using alkyl halides in the presence of a base. organic-chemistry.org This highlights the general reactivity patterns that could potentially be applied to derivatives of this compound.
Intermediate in Complex Molecule Synthesis
The phthalimide group is a reliable protecting group for primary amines, a crucial functional group in many complex natural products and pharmaceutical agents. organic-chemistry.org The Gabriel synthesis and its modifications are employed in the total synthesis of complex molecules to introduce a primary amine with high selectivity and without the overalkylation often seen with direct amination using ammonia. masterorganicchemistry.comthermofisher.com
For example, the Gabriel synthesis was successfully used in the later stages of the total synthesis of peramine, an alkaloid that protects grasses from insects. thermofisher.com N-substituted phthalimides are also key intermediates in the preparation of drugs that inhibit the enzyme cytosolic phospholipase A2. google.com
The use of this compound as an intermediate in complex molecule synthesis would follow the logic of introducing a protected amine. The dimethylaminomethyl group could potentially be further functionalized or removed depending on the synthetic strategy.
Reagent in Select Organic Reactions
Beyond its role as a protected amine source, this compound and related compounds can act as reagents in specific organic reactions. For instance, N-(arylaminomethyl)-phthalimides have been synthesized by reacting N-hydroxymethylphthalimide with aromatic amines. scielo.br This suggests that the aminomethyl portion of the molecule can be involved in substitution reactions.
Furthermore, N-sulfenylphthalimides are used as electrophilic sulfenylating agents to form C–S bonds, which are important in medicinal chemistry and materials science. nih.gov This demonstrates that the N-substituent on the phthalimide can significantly influence the reagent's reactivity and application. A nickel-catalyzed reductive cross-coupling reaction of N-methoxyphthalimides with alkyl halides has been developed, where the N-methoxyphthalimide acts as a nitrogen electrophile to form C-N bonds under mild, neutral conditions. nih.gov This approach is complementary to the traditional Gabriel synthesis, especially for substrates with base-sensitive functional groups. nih.gov
Applications in Material Science and Polymer Chemistry (Focused on Chemical Synthesis Aspects)
Phthalimide-containing compounds have found applications in material science and polymer chemistry. The rigid phthalimide unit can impart desirable thermal and mechanical properties to polymers. The synthesis of polymers incorporating the phthalimide moiety often involves the polymerization of monomers containing this functional group.
While direct applications of this compound in polymer synthesis are not widely documented, the general utility of phthalimides in this field is well-established. For instance, N-alkylation of phthalimide is a key step in creating monomers for polyimides, a class of high-performance polymers known for their thermal stability. The use of ionic liquids as a medium for the N-alkylation of phthalimide has been shown to be an efficient and environmentally friendly approach, with potential applications in synthetic and polymer chemistry. organic-chemistry.org
Emerging Research Avenues and Future Directions for N Dimethylaminomethyl Phthalimide
The chemical compound N-(Dimethylaminomethyl)-phthalimide, a derivative of the versatile phthalimide (B116566) scaffold, stands at the cusp of new research frontiers. While the broader class of phthalimides has been extensively studied, the specific functionalities of this compound present unique opportunities for innovation in synthesis, reactivity, and materials science. The exploration of these emerging avenues is poised to unlock its full potential in various chemical applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(Dimethylaminomethyl)-phthalimide, and how can competing side reactions be minimized?
The synthesis of alkyl-substituted phthalimides typically involves nucleophilic substitution or alkylation of phthalimide precursors. For example:
- Base selection : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used to deprotonate phthalimide, enabling alkylation .
- Solvent and temperature : Dimethylformamide (DMF) at 100–120°C facilitates efficient reaction kinetics while minimizing side reactions like elimination or over-alkylation .
- Stoichiometry control : Using a slight excess of the alkylating agent (e.g., 1.2–1.5 equivalents) improves yield while avoiding byproduct formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Peaks for the dimethylaminomethyl group appear as singlet(s) near δ 2.2–2.5 ppm (¹H) and δ 40–45 ppm (¹³C), while phthalimide aromatic protons resonate at δ 7.6–8.1 ppm .
- FT-IR : Stretching vibrations for C=O (1770–1710 cm⁻¹) and C-N (1350–1250 cm⁻¹) confirm the phthalimide core .
- Elemental analysis : Validates purity and stoichiometry (e.g., %C, %N) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Phthalimide derivatives undergo hydrolysis under extreme pH conditions. For instance:
- Basic conditions (pH > 9) : Rapid degradation occurs via nucleophilic attack on the carbonyl group. For N-(hydroxymethyl)phthalimide, complete conversion to phthalimide was observed in 0.18 M NaOH within 50 seconds .
- Neutral/mildly acidic conditions : Stability improves significantly. Kinetic studies using HPLC or UV-Vis spectroscopy are recommended to monitor degradation rates .
Q. What are the primary applications of this compound in medicinal chemistry?
Phthalimide derivatives are explored as:
- Anti-inflammatory agents : Modifications at the N-alkyl position enhance activity, as seen in phthalimidomethyl glycosides .
- Antimicrobial scaffolds : Structural analogs exhibit activity against mycobacteria and other pathogens .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict sites susceptible to nucleophilic attack .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for phthalimide derivatives?
- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers), concentration, and incubation time. For example, N-(4-methylphenyl)phthalimide showed IC₅₀ = 1.30 mg/mL in DPPH assays, but variations in purity or methodology may skew results .
- Comparative studies : Use internal standards (e.g., ascorbic acid) and replicate experiments across multiple labs to validate findings .
Q. How does solvent choice impact reaction kinetics in the synthesis of this compound?
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of phthalimide by stabilizing transition states, reducing reaction time .
- Low-polarity solvents (THF, toluene) : May slow reaction rates but improve selectivity for mono-alkylation .
Q. What experimental designs are recommended to assess the anti-inflammatory potential of this compound derivatives?
- In vitro models : Use LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, electron-withdrawing groups) at specific positions to optimize potency .
Methodological Notes
- Synthesis optimization : Use Schlenk techniques under inert gas to prevent oxidation of sensitive intermediates .
- Data validation : Cross-reference NMR/IR results with computational simulations (e.g., Gaussian 09) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
